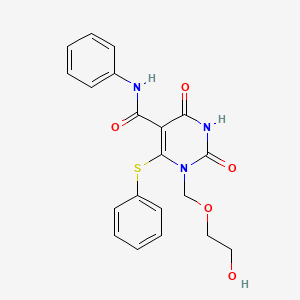
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is a synthetic compound with a complex structure that includes uracil, phenylcarbamoyl, and phenylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil typically involves multiple steps, including the introduction of the hydroxyethoxy, phenylcarbamoyl, and phenylthio groups to the uracil core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography, is also essential to obtain the desired product.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylthio group, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the phenylcarbamoyl group, converting it to an amine.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce amines.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: This compound shares the hydroxyethoxy group and has similar synthetic routes.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains the hydroxyethoxy group and is used in similar research applications.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
特性
CAS番号 |
137897-82-6 |
|---|---|
分子式 |
C20H19N3O5S |
分子量 |
413.4 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-2,4-dioxo-N-phenyl-6-phenylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O5S/c24-11-12-28-13-23-19(29-15-9-5-2-6-10-15)16(18(26)22-20(23)27)17(25)21-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,21,25)(H,22,26,27) |
InChIキー |
YESXMHGMVFNFPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


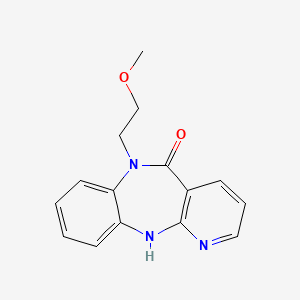

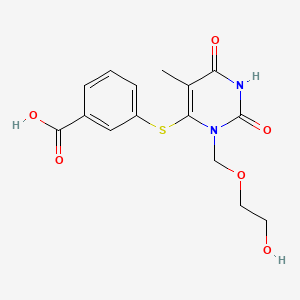

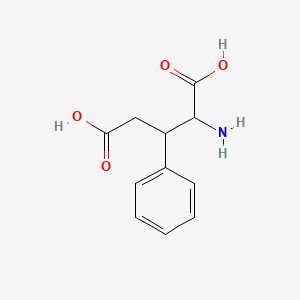



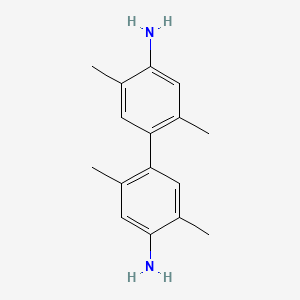
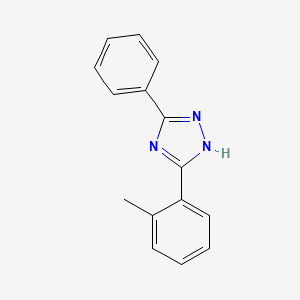
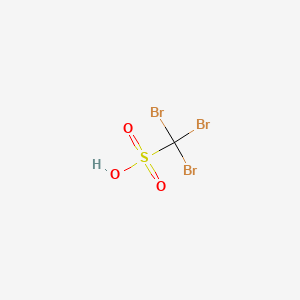
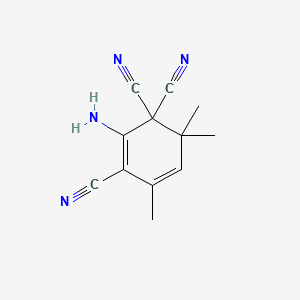
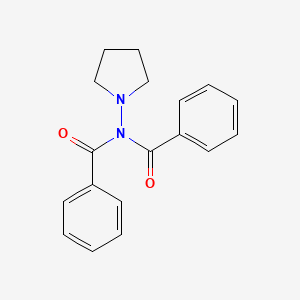
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
